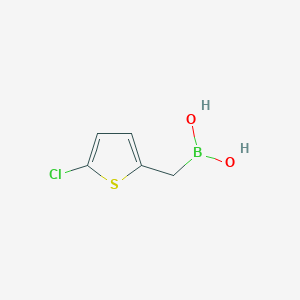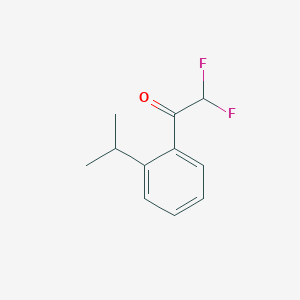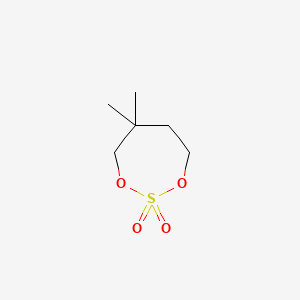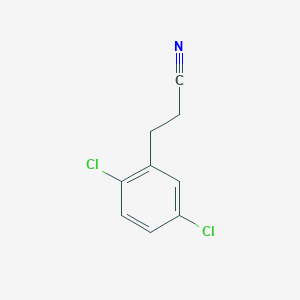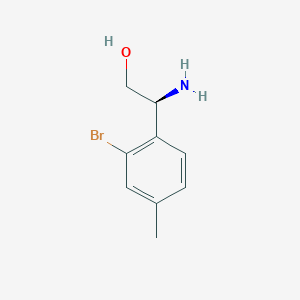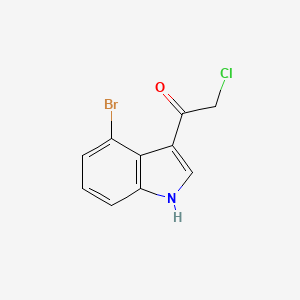
1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-1H-indol-3-yl)-2-chloroethan-1-one is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of bromine and chlorine atoms in the structure of this compound makes it a halogenated indole derivative, which can exhibit unique chemical and biological properties.
準備方法
The synthesis of 1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one typically involves the halogenation of indole derivatives. One common method includes the bromination of indole at the 4-position, followed by the introduction of a chloroethanone group at the 3-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like dichloromethane. The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions .
化学反応の分析
1-(4-Bromo-1H-indol-3-yl)-2-chloroethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form different oxidation states or reduced forms of the indole ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-(4-Bromo-1H-indol-3-yl)-2-chloroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving halogenated indoles, which are known to exhibit various biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial applications
作用機序
The mechanism of action of 1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
類似化合物との比較
1-(4-Bromo-1H-indol-3-yl)-2-chloroethan-1-one can be compared with other halogenated indole derivatives, such as:
2-(4-Bromo-1H-indol-3-yl)acetonitrile: Similar in structure but with a nitrile group instead of a chloroethanone group.
2-(4-Bromo-1H-indol-3-yl)acetic acid: Contains a carboxylic acid group, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific halogenation pattern and the presence of the chloroethanone group, which can impart distinct chemical and biological properties .
特性
分子式 |
C10H7BrClNO |
|---|---|
分子量 |
272.52 g/mol |
IUPAC名 |
1-(4-bromo-1H-indol-3-yl)-2-chloroethanone |
InChI |
InChI=1S/C10H7BrClNO/c11-7-2-1-3-8-10(7)6(5-13-8)9(14)4-12/h1-3,5,13H,4H2 |
InChIキー |
NKKIUSGVINNMLL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl-](/img/structure/B15318648.png)
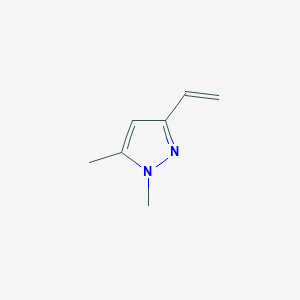
![5-Ethyl-1-oxaspiro[2.5]octane](/img/structure/B15318662.png)

